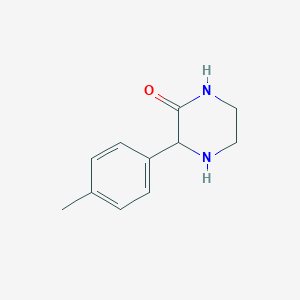

3-(4-Methylphenyl)piperazin-2-one

説明

3-(4-Methylphenyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-methylphenyl group, making it a valuable scaffold in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired piperazin-2-one .

Another method involves a cascade double nucleophilic substitution reaction. This process utilizes chloro allenylamide, primary amine, and aryl iodide under metal-promoted conditions to afford piperazinones in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.

化学反応の分析

Types of Reactions

3-(4-Methylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the piperazine ring.

科学的研究の応用

Neuropharmacology

Piperazine derivatives, including 3-(4-Methylphenyl)piperazin-2-one, have been investigated for their neuropharmacological effects. Studies indicate that piperazine compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating conditions like depression and anxiety.

- Mechanism of Action : Research suggests that these compounds may act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, offering potential therapeutic benefits for mood disorders and schizophrenia .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition.

- Case Study : A study demonstrated that benzimidazole-piperazine hybrids exhibited significant antiproliferative effects against human lung cancer (A549) cell lines with IC50 values ranging from 2.8 to 7.8 μM . This suggests that this compound could also be explored for similar applications.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperazine with substituted phenyl groups. The synthetic flexibility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Piperazine + 4-Methylphenyl isocyanate | Reflux in solvent | 75% |

| Method B | Piperazine + 4-Methylbenzoyl chloride | Room temperature | 80% |

Toxicological Studies

While exploring the therapeutic potentials, it is crucial to assess the safety profile of this compound. Toxicological studies have indicated that piperazine derivatives may exhibit side effects such as sedation or cardiovascular issues at higher doses.

作用機序

The mechanism of action of 3-(4-Methylphenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4-Methylphenylpiperazine: A closely related compound with similar biological activities.

4-Methoxyphenylpiperazine: Another derivative with distinct pharmacological properties.

4-Bromophenylpiperazine: Known for its use in medicinal chemistry as a pharmacophore.

Uniqueness

3-(4-Methylphenyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

3-(4-Methylphenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine core with a 4-methylphenyl substituent. Its molecular formula is C_{12}H_{16}N_{2}O, which contributes to its unique chemical behavior and biological activity. The presence of the piperazine ring is crucial as it facilitates interactions with various biological targets, primarily neurotransmitter systems.

Target Interactions

Research indicates that this compound may act on several neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for its potential antidepressant and anxiolytic effects. By modulating these pathways, the compound can influence mood regulation and anxiety responses.

Enzyme Inhibition

Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels in the synaptic cleft. This mechanism suggests that this compound could enhance cognitive function by preventing the breakdown of acetylcholine, thereby improving neural signaling.

Antitumor, Antibacterial, and Antifungal Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor, antibacterial, and antifungal activities. For instance, a series of synthesized compounds based on this structure were evaluated for their biological efficacy, showing promising results against various cancer cell lines as well as bacterial strains .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | A549 (Lung cancer) | 15.7 | |

| Antibacterial | E. coli | 12.5 | |

| Antifungal | Candida albicans | 18.0 |

Potential Therapeutic Uses

Due to its interaction with neurotransmitter systems, this compound is being investigated for its potential use as:

- Antidepressant : Modulating serotonin levels could alleviate symptoms of depression.

- Anxiolytic : By acting on anxiety-related pathways, it may reduce anxiety disorders.

- Anticancer Agent : Its cytotoxic effects on various cancer cell lines suggest potential in cancer therapy.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several piperazine derivatives, including this compound. The results indicated that modifications to the piperazine structure could enhance receptor binding affinity and biological activity .

In another investigation focusing on enzyme inhibition, compounds similar to this compound were tested for their ability to inhibit AChE and BChE. The findings revealed significant inhibition rates, suggesting that these compounds could be developed into effective cognitive enhancers .

特性

IUPAC Name |

3-(4-methylphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUIHADWKAZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440320 | |

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157977-91-8 | |

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。